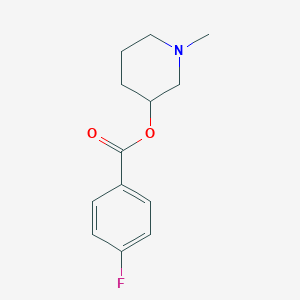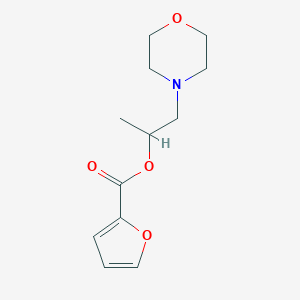![molecular formula C15H23NO3 B295128 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B295128.png)
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate, also known as TMB-4, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TMB-4 is a member of the class of compounds known as benzoates, which have been studied extensively for their pharmacological properties. In
Aplicaciones Científicas De Investigación
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate has been studied for its potential therapeutic applications in a variety of diseases. One area of research has focused on its anti-inflammatory and analgesic properties. This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Other studies have investigated its potential as a neuroprotective agent, with promising results in animal models of stroke and traumatic brain injury. This compound has also been studied for its potential in treating cancer, with some studies showing it to have anti-tumor effects.
Mecanismo De Acción
The exact mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is through the inhibition of pro-inflammatory cytokines, which are involved in the development of inflammation and pain. This compound may also act by reducing oxidative stress and promoting cell survival in damaged tissues. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, improve neurological function after injury, and inhibit tumor growth. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it a readily available research tool. This compound also has a relatively low toxicity profile, which allows for higher doses to be used in animal studies. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate. One area of focus could be on its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be on its potential as an anti-cancer agent, with further studies needed to understand its mechanism of action and efficacy in different types of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to the development of new therapeutic applications.
Métodos De Síntesis
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate can be synthesized using a multi-step process that involves the reaction of tert-butyl(methyl)amine with 3-methoxybenzoic acid. The resulting product is then purified using standard techniques such as column chromatography. The synthesis method for this compound has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Propiedades
Fórmula molecular |
C15H23NO3 |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
2-[tert-butyl(methyl)amino]ethyl 3-methoxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)16(4)9-10-19-14(17)12-7-6-8-13(11-12)18-5/h6-8,11H,9-10H2,1-5H3 |
Clave InChI |
ZNYYXVIBDKASRO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)OC |
SMILES canónico |
CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















